molecular formula C28H24HgN2 B12585298 Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury CAS No. 424833-72-7

Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury

Cat. No.: B12585298
CAS No.: 424833-72-7
M. Wt: 589.1 g/mol
InChI Key: SGXYRQIFENHRRO-UHFFFAOYSA-N
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Description

Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury is an organomercury compound with the molecular formula C30H28HgN2 This compound is characterized by the presence of mercury coordinated to two Schiff base ligands derived from 2-methylbenzaldehyde and 2-aminobenzylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury typically involves the reaction of mercury(II) acetate with the Schiff base ligand. The Schiff base ligand is prepared by the condensation of 2-methylbenzaldehyde with 2-aminobenzylamine in the presence of an acid catalyst. The resulting Schiff base is then reacted with mercury(II) acetate in a suitable solvent, such as ethanol or methanol, under reflux conditions to yield the desired organomercury compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound to elemental mercury and the corresponding amine.

    Substitution: The Schiff base ligands can be substituted with other ligands, leading to the formation of new organomercury compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.

Major Products Formed

    Oxidation: Mercury(II) oxide and oxidized organic products.

    Reduction: Elemental mercury and the corresponding amine.

    Substitution: New organomercury compounds with different ligands.

Scientific Research Applications

Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organomercury compounds and as a catalyst in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

    Industry: Utilized in materials science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury involves its interaction with various molecular targets. The compound can coordinate with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to potential biological effects. The Schiff base ligands play a crucial role in stabilizing the mercury center and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenyl)mercury: Similar structure but with additional methyl groups on the phenyl rings.

    Bis(2-{(E)-[(2-ethylphenyl)imino]methyl}phenyl)mercury: Similar structure with ethyl groups instead of methyl groups.

    Bis(2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenyl)mercury: Similar structure with hydroxy groups on the phenyl rings.

Uniqueness

Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury is unique due to its specific Schiff base ligands derived from 2-methylbenzaldehyde and 2-aminobenzylamine. The presence of these ligands imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in catalysis and materials science.

Properties

CAS No.

424833-72-7

Molecular Formula

C28H24HgN2

Molecular Weight

589.1 g/mol

IUPAC Name

bis[2-[(2-methylphenyl)iminomethyl]phenyl]mercury

InChI

InChI=1S/2C14H12N.Hg/c2*1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13;/h2*2-8,10-11H,1H3;

InChI Key

SGXYRQIFENHRRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC=CC=C2[Hg]C3=CC=CC=C3C=NC4=CC=CC=C4C

Origin of Product

United States

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